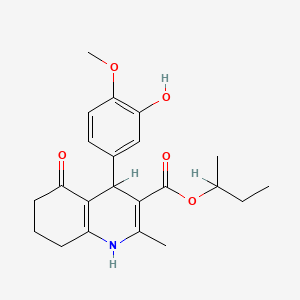![molecular formula C21H18BrNO3 B5138050 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as PAP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoquinolines, which are known to exhibit a wide range of biological activities.
科学研究应用
4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to enhance NMDA receptor activity, which may lead to improved cognitive function. Additionally, 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with the NMDA receptor. 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one binds to a specific site on the receptor, leading to an increase in the activity of the receptor. This increase in activity is thought to be due to an increase in the amount of calcium ions that enter the neuron through the receptor. This increase in calcium ion influx may lead to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one for lab experiments is its specificity for the NMDA receptor. Unlike other compounds that may interact with multiple receptors, 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to specifically bind to the NMDA receptor. Additionally, 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a high degree of stability, which makes it suitable for long-term experiments. However, one limitation of 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases. 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have neuroprotective effects in vitro and in vivo, and further research is needed to determine whether these effects translate to clinical settings. Additionally, 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one may have applications in the treatment of cognitive disorders such as schizophrenia and depression. Finally, further research is needed to determine the optimal dosage and administration of 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one for different applications.
合成方法
The synthesis of 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction of 2,5-dimethoxyphenylacetonitrile with 4-bromobenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reduction and cyclization reactions to yield 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. This synthesis method has been optimized to produce high yields of 4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with high purity.
属性
IUPAC Name |
4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-25-18-11-17(22)19(26-2)9-16(18)15-10-20(24)23-21-13-6-4-3-5-12(13)7-8-14(15)21/h3-9,11,15H,10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECPDBHUVTTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-(1,4-piperazinediyldisulfonyl)bis(1-methylbenzo[cd]indol-2(1H)-one)](/img/structure/B5137974.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)

![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)

![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)